molecular formula C10H6ClF6NO2 B13202455 2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate

2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13202455
M. Wt: 321.60 g/mol
InChI Key: ZSNZLGVMHPPZNP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoroethyl and trifluoromethyl groups, which contribute to its stability and reactivity. It is used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

4-chloro-2-(trifluoromethyl)phenyl isocyanate+2,2,2-trifluoroethanol2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate\text{4-chloro-2-(trifluoromethyl)phenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 4-chloro-2-(trifluoromethyl)phenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2,2,2-trifluoroethyl carbamate
  • 4-chloro-2-(trifluoromethyl)phenyl carbamate

Uniqueness

2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-[4-chloro-2-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-5-1-2-7(6(3-5)10(15,16)17)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19)

InChI Key

ZSNZLGVMHPPZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)OCC(F)(F)F

Origin of Product

United States

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